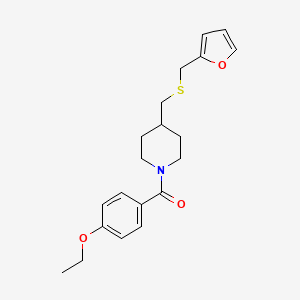
(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25NO3S and its molecular weight is 359.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural components, including a piperidine ring, a furan moiety, and an ethoxyphenyl group, this compound may exhibit various pharmacological effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activities associated with this compound.
Structural Overview
The molecular structure of the compound includes:
- Piperidine Ring : Known for its role in various bioactive compounds.
- Furan Moiety : Contributes to the compound's aromatic properties and reactivity.
- Ethoxyphenyl Group : Enhances the lipophilicity and potential receptor interactions.
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
-
Antimicrobial Activity :
- Compounds containing piperidine and furan structures have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of piperidine can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
- Analgesic Effects :
- Anticancer Potential :
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of the compound to various biological targets. Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in disease mechanisms, potentially influencing therapeutic outcomes .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; neurological studies | Antagonist for mGluR5 receptors |
| Furfurylamine | Simple furan derivative | Exhibits antimicrobial properties |
| Thienopyridine derivatives | Contains sulfur; similar heterocyclic structure | Antiplatelet activity |
This table illustrates that while there are compounds with overlapping features, the specific combination found in this compound could lead to unique therapeutic applications.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-2-23-18-7-5-17(6-8-18)20(22)21-11-9-16(10-12-21)14-25-15-19-4-3-13-24-19/h3-8,13,16H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRZDOSGYBKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














